3-{[(E)-(2-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE
- 3-ETHYL-5-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O2S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-[(E)-(2-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-9-5-3-2-4-8(9)6-12-13-10(14)7-17-11(13)16/h2-6H,7H2,1H3/b12-6+ |
InChI Key |
OSWCCGLOPVEGPF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
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